molecular formula C5H5FN2O2S B2929955 5-Aminopyridine-2-sulfonyl fluoride CAS No. 2090368-76-4

5-Aminopyridine-2-sulfonyl fluoride

Cat. No.: B2929955
CAS No.: 2090368-76-4
M. Wt: 176.17
InChI Key: OYGMUZIYWQQOHB-UHFFFAOYSA-N
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Description

5-Aminopyridine-2-sulfonyl fluoride is a chemical compound with the molecular formula C5H5FN2O2S It is a derivative of pyridine, characterized by the presence of an amino group at the 5-position and a sulfonyl fluoride group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Aminopyridine-2-sulfonyl fluoride typically involves the introduction of the sulfonyl fluoride group into the pyridine ring. One common method is the reaction of 5-aminopyridine with sulfuryl fluoride (SO2F2) under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl fluoride group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

5-Aminopyridine-2-sulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding sulfonamides or sulfonates.

    Oxidation and Reduction: The amino group can undergo oxidation to form nitro derivatives or reduction to form corresponding amines.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Bases: Triethylamine, sodium hydroxide

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Coupling Reagents: Palladium catalysts, boronic acids

Major Products Formed

    Sulfonamides: Formed by substitution of the sulfonyl fluoride group with amines.

    Sulfonates: Formed by substitution with alcohols.

    Biaryl Compounds: Formed through coupling reactions.

Scientific Research Applications

5-Aminopyridine-2-sulfonyl fluoride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of sulfonyl fluoride-sensitive enzymes.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent and in the treatment of certain neurological disorders.

    Industry: Used in the development of new materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 5-Aminopyridine-2-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to form covalent bonds with serine residues in enzymes, leading to enzyme inhibition. This property makes it a valuable tool in the study of enzyme function and in the development of enzyme inhibitors for therapeutic use.

Comparison with Similar Compounds

Similar Compounds

    5-Aminopyridine-2-sulfonamide: Similar structure but with a sulfonamide group instead of sulfonyl fluoride.

    2-Fluoropyridine: Lacks the amino and sulfonyl fluoride groups but shares the pyridine ring structure.

    5-Nitropyridine-2-sulfonyl fluoride: Contains a nitro group instead of an amino group.

Uniqueness

5-Aminopyridine-2-sulfonyl fluoride is unique due to the presence of both an amino group and a sulfonyl fluoride group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.

Properties

IUPAC Name

5-aminopyridine-2-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN2O2S/c6-11(9,10)5-2-1-4(7)3-8-5/h1-3H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYGMUZIYWQQOHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1N)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2090368-76-4
Record name 5-aminopyridine-2-sulfonyl fluoride
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